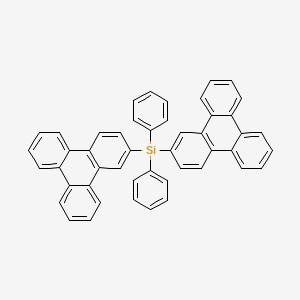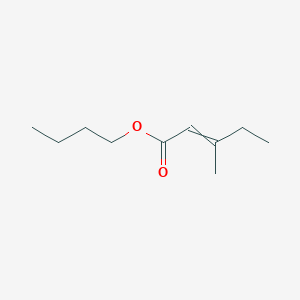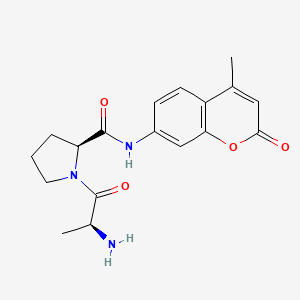
Diphenyldi(triphenylen-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyldi(triphenylen-2-yl)silane is an organosilicon compound characterized by the presence of two phenyl groups and two triphenylen-2-yl groups attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenyldi(triphenylen-2-yl)silane typically involves the reaction of phenyl chlorosilane with phenyl magnesium chloride in a mixture of tetrahydrofuran and toluene. The reaction mixture is then treated with water to isolate the desired product . Another method involves the use of diphenylchlorosilane in a tetrahydrofuran solution with a catalyst, followed by reaction at low temperatures and subsequent extraction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyldi(triphenylen-2-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl or triphenylen-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Diphenyldi(triphenylen-2-yl)silane has several scientific research applications:
Materials Science: It is used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites.
Organic Electronics: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Surface Modification: The compound is employed in the functionalization of surfaces to enhance their properties, such as hydrophobicity and adhesion.
Mécanisme D'action
The mechanism by which diphenyldi(triphenylen-2-yl)silane exerts its effects is primarily through its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical synthesis. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Similar in structure but lacks the triphenylen-2-yl groups, making it less versatile in certain applications.
Triphenylsilane: Contains three phenyl groups attached to silicon, offering different reactivity and applications compared to diphenyldi(triphenylen-2-yl)silane.
Tetraphenylsilane: Features four phenyl groups, providing distinct electronic and steric properties.
Uniqueness
This compound is unique due to the presence of both phenyl and triphenylen-2-yl groups, which confer specific electronic and steric properties. These properties make it particularly useful in applications requiring high thermal stability and unique electronic characteristics, such as in OLEDs and advanced materials .
Propriétés
Numéro CAS |
847996-56-9 |
|---|---|
Formule moléculaire |
C48H32Si |
Poids moléculaire |
636.8 g/mol |
Nom IUPAC |
diphenyl-di(triphenylen-2-yl)silane |
InChI |
InChI=1S/C48H32Si/c1-3-15-33(16-4-1)49(34-17-5-2-6-18-34,35-27-29-45-41-23-9-7-19-37(41)39-21-11-13-25-43(39)47(45)31-35)36-28-30-46-42-24-10-8-20-38(42)40-22-12-14-26-44(40)48(46)32-36/h1-32H |
Clé InChI |
JKIGXIGPBIECTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C9=CC=CC=C9C1=CC=CC=C18 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12531029.png)



![{[2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-1,2-dihydropyrimidin-4-yl]oxy}acetic acid](/img/structure/B12531052.png)


![tert-Butyl [(6-chloro-3-nitropyridin-2-yl)oxy]acetate](/img/structure/B12531074.png)
![(Naphthalene-2,3-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B12531075.png)
![3-[(3,4-Dimethylphenyl)amino]-1,3-diphenylpropan-1-one](/img/structure/B12531088.png)


